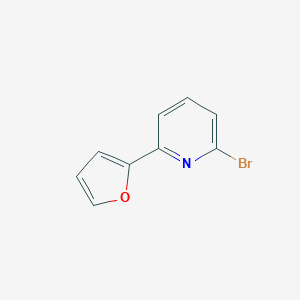

2-Bromo-6-(furan-2-yl)pyridine

Description

2-Bromo-6-(furan-2-yl)pyridine is a brominated pyridine derivative featuring a furan substituent at the 6-position. The bromine atom enhances reactivity for further functionalization, while the furan ring contributes to π-π interactions in biological targets .

Properties

IUPAC Name |

2-bromo-6-(furan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-5-1-3-7(11-9)8-4-2-6-12-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZUWLBYMNBGMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625212 | |

| Record name | 2-Bromo-6-(furan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167023-54-3 | |

| Record name | 2-Bromo-6-(furan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Pathway Overview

The bromination-hydrolysis method, detailed in a 2019 patent (CN109879815B), involves three sequential steps: bromination of 2-bromo-6-methylpyridine, urotropin-mediated formylation, and acid hydrolysis.

Step 1: Bromination of 2-Bromo-6-Methylpyridine

The reaction employs liquid bromine (Br₂) in a dichloromethane-water biphasic system at 10–20°C, followed by heating to 50°C for 10 hours. Key parameters include:

| Parameter | Value |

|---|---|

| Molar ratio (substrate:Br₂) | 1:3 |

| Solvent system | CH₂Cl₂:H₂O (1:1 v/v) |

| Reaction time | 10 h |

| Yield of mixture* | 21.9 g from 17.2 g input |

*Mixture composition: 6:1 ratio of 2-bromo-6-bromomethylpyridine to 2-bromo-6-(dibromomethyl)pyridine.

Step 2: Urotropin-Mediated Formylation

The brominated mixture reacts with urotropin (hexamethylenetetramine) in ethanol at 30–50°C for 10–14 hours. The molar ratio of 2-bromo-6-methylpyridine to urotropin is critical (1:2).

Step 3: Acid Hydrolysis

Hydrolysis with acetic acid and concentrated H₂SO₄ at 80–100°C for 3–5 hours yields 2-bromo-6-formylpyridine. Final recrystallization (ethanol:water = 9:1) affords >95% purity.

Advantages and Limitations

Advantages:

-

Avoids pyrophoric reagents (e.g., BuLi) commonly used in directed metallation.

-

Scalable to industrial production with 67% overall yield.

Limitations:

Transition Metal-Catalyzed Cross-Coupling

Reaction Conditions

Typical parameters for pyridine boronic acid couplings:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | Na₂CO₃ |

| Solvent | DME/H₂O (4:1) |

| Temperature | 80–100°C |

| Reaction time | 12–24 h |

Substrate Compatibility

Comparative Analysis of Methods

| Metric | Bromination-Hydrolysis | Suzuki Coupling |

|---|---|---|

| Yield | 67% | 45–72%* |

| Scalability | Industrial | Lab-scale |

| Byproducts | HBr, NaBr | Boric acid |

| Functional group tolerance | Moderate | High |

*Extrapolated from similar pyridine couplings.

Emerging Methodologies

C-H Borylation

Iridium-catalyzed C-H borylation (reported for 4-(furan-2-yl)pyridine) could theoretically functionalize 2-bromo-6-methylpyridine. However, bromine’s directing effects complicate regioselectivity.

Photoredox Catalysis

No direct evidence exists for 2-bromo-6-(furan-2-yl)pyridine, but visible-light-mediated couplings of bromoheterocycles show promise for reducing Pd loading.

Crystallographic Insights

Single-crystal X-ray analysis of 6-bromo-2-(furan-2-yl)-3H-imidazo[4,5-b]pyridine reveals:

-

Planar heteroaromatic system with dihedral angle <5° between pyridine and furan.

-

Br···π interactions (3.42 Å) stabilize crystal packing.

These findings underscore the steric accessibility of the 6-position for further functionalization.

Industrial Considerations

Cost Analysis

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(furan-2-yl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Cross-Coupling Reactions: It can participate in cross-coupling reactions like the Suzuki–Miyaura reaction to form carbon-carbon bonds with other aromatic or aliphatic groups.

Oxidation and Reduction: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives or reduction to form tetrahydrofuran derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Organic solvents like tetrahydrofuran or dimethylformamide.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed

Substituted Pyridines: Formed through nucleophilic substitution.

Biaryl Compounds: Formed through cross-coupling reactions.

Furan Derivatives: Formed through oxidation or reduction of the furan ring.

Scientific Research Applications

2-Bromo-6-(furan-2-yl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(furan-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the furan ring can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural Features

Key structural analogs include:

Notable Observations:

Key Insights :

Anticancer Performance (IC₅₀ Values) :

| Compound | HT-1080 (Fibrosarcoma) | Caco-2 (Colorectal Adenocarcinoma) | Reference |

|---|---|---|---|

| 7b | 8.2 µM | 10.5 µM | |

| 7c | 7.8 µM | 9.7 µM | |

| Doxorubicin | 0.9 µM | 1.2 µM |

Molecular Docking Results :

- Triazolylmethyl derivatives (7b , 7c ) show strong binding to kinase domains (e.g., EGFR) via π-π stacking and hydrogen bonding .

- The furan-containing imidazopyridine (1 ) exhibits moderate activity, suggesting the imidazo ring may sterically hinder target engagement compared to simpler triazole derivatives .

Biological Activity

2-Bromo-6-(furan-2-yl)pyridine is an organic compound that integrates a bromine atom, a furan ring, and a pyridine structure. This unique combination results in notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound has garnered attention due to its potential applications in anticancer therapies, antimicrobial activities, and as a building block for synthesizing other biologically active molecules.

The molecular formula of this compound is with a molecular weight of approximately 224.07 g/mol. The presence of the bromine atom enhances its reactivity, while the furan ring contributes to its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing furan and pyridine moieties have shown promising results against various human cancer cell lines. A notable study reported IC50 values for several derivatives, indicating their potency against gastric and colon cancer cells, with some derivatives achieving IC50 values as low as 29 nM .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | NUGC (gastric) | 29 |

| Compound B | DLD1 (colon) | 50 |

| Compound C | MCF (breast) | 89 |

Antimicrobial Activity

In addition to anticancer effects, this compound and its derivatives have been evaluated for antimicrobial properties. Research has demonstrated that certain derivatives possess significant inhibitory effects against bacterial and fungal pathogens. For example, one derivative exhibited a minimum inhibitory concentration (MIC) of 15.6 μg/mL against Klebsiella pneumoniae, outperforming standard antibiotics like Gentamicin .

Table 2: Antimicrobial Activity of Derivatives

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| Compound X | K. pneumoniae | 15.6 |

| Compound Y | E. coli | 20.0 |

| Compound Z | S. aureus | 25.0 |

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that the compound interacts with specific cellular targets involved in cancer proliferation and microbial resistance pathways. The bromine substituent may enhance binding affinity to these targets due to its electronegative nature.

Case Studies

Several case studies have highlighted the effectiveness of compounds related to this compound in preclinical models:

- Study on Gastric Cancer : A derivative was tested in vitro against gastric cancer cell lines and showed significant cytotoxicity, leading researchers to propose further development for therapeutic use.

- Antimicrobial Screening : In another study, a series of furan-pyridine derivatives were screened against various pathogens, revealing broad-spectrum activity that could be harnessed for new antibiotic formulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.